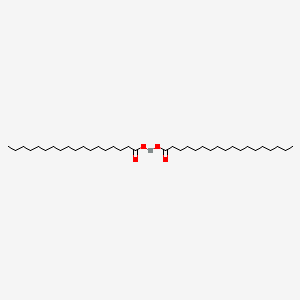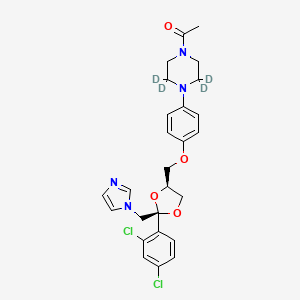
(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) is a deuterated form of ketoconazole, an antifungal medication used to treat a variety of fungal infections. The deuterated version contains deuterium atoms, which are isotopes of hydrogen, making it useful in scientific research, particularly in the fields of pharmacokinetics and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) involves the incorporation of deuterium atoms into the piperazine ring. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to monitor the incorporation of deuterium atoms and the overall yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the deuterated positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of ketoconazole, which can be used in further research and development.
Wissenschaftliche Forschungsanwendungen
(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) has several scientific research applications, including:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of ketoconazole in the body.
Metabolic Studies: Deuterated compounds are valuable in tracing metabolic pathways and identifying metabolites.
Drug Development: The compound is used in the development of new antifungal agents and other pharmaceuticals.
Isotope Labeling: Deuterium labeling is used in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wirkmechanismus
The mechanism of action of (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) is similar to that of ketoconazole. It inhibits the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme lanosterol 14α-demethylase. This leads to the disruption of the fungal cell membrane and ultimately the death of the fungal cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketoconazole: The non-deuterated form of the compound.
Itraconazole: Another antifungal agent with a similar mechanism of action.
Fluconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness
(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetics, drug development, and isotope labeling applications.
Eigenschaften
Molekularformel |
C26H28Cl2N4O4 |
|---|---|
Molekulargewicht |
535.5 g/mol |
IUPAC-Name |
1-[3,3,5,5-tetradeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i12D2,13D2 |
InChI-Schlüssel |
XMAYWYJOQHXEEK-DNYYUWHPSA-N |
Isomerische SMILES |
[2H]C1(CN(CC(N1C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])C(=O)C)[2H] |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1R,4S,7R,11R,14S,17R)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S)-21-[[(2R)-6-amino-2-[[(3R,7R,13S)-3-[[(3R,6S,12S,15R)-15-[[(E)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12041675.png)
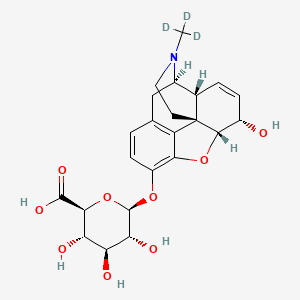



![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid benzylamide](/img/structure/B12041692.png)
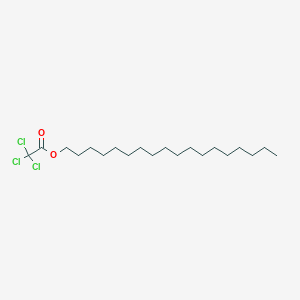

![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12041726.png)
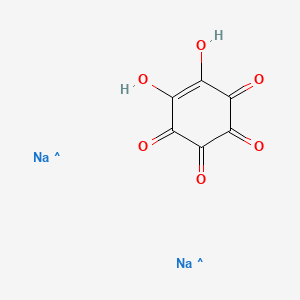
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B12041733.png)
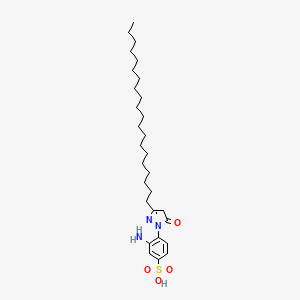
![N-(4-(Dimethylamino)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12041739.png)
